3-(2H-hexafluoropropoxy)-1,2-propenoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c7-4(5(8,9)10)6(11,12)14-2-3-1-13-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOAWAFFKGTPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies and Reactivity of the Epoxide Ring in 3 2h Hexafluoropropoxy 1,2 Propenoxide
Nucleophilic Ring-Opening Reactions
The reaction chemistry of epoxides is dominated by nucleophilic ring-opening, a process driven by the release of inherent ring strain. In 3-(2H-hexafluoropropoxy)-1,2-propenoxide, the presence of the bulky and highly electronegative 2H-hexafluoropropoxy group significantly influences the dynamics of this reaction.
Regioselectivity and Stereoselectivity in Attack by Fluorinated Carbanions
The ring-opening of unsymmetrical epoxides by nucleophiles can, in principle, yield two different regioisomers. Under neutral or basic conditions, this reaction typically proceeds via an S(_N)2 mechanism. beilstein-journals.org Consequently, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would suggest that nucleophilic attack by fluorinated carbanions would occur at the terminal carbon (C1) of the epoxide ring, distal to the bulky hexafluoropropoxy substituent.
However, studies on perfluorinated epoxides, such as hexafluoropropylene oxide (HFPO), have revealed an "abnormal" regioselectivity where nucleophilic attack occurs at the more substituted carbon atom. This deviation from the norm is attributed to powerful electronic effects. It is proposed that the presence of multiple fluorine atoms can significantly strengthen the C-O bond at the less substituted carbon through negative hyperconjugation, making the more substituted carbon the preferred site of attack despite greater steric hindrance. While this compound is not perfluorinated, the potent electron-withdrawing nature of the side chain could lead to complex regiochemical outcomes that may not strictly follow conventional steric arguments.
The stereoselectivity of the S(_N)2 attack on an epoxide ring is well-established, proceeding with inversion of configuration at the center of attack. Therefore, the reaction of a chiral this compound with a fluorinated carbanion is expected to yield a product with the opposite stereochemistry at the site of nucleophilic addition.
Influence of Fluorine Substitution on Epoxide Ring Reactivity and Opening Dynamics
The high electronegativity of fluorine atoms in the 2H-hexafluoropropoxy group exerts a strong electron-withdrawing inductive effect (-I effect) on the epoxide ring. This effect is anticipated to increase the electrophilicity of the carbon atoms in the ring, thereby enhancing their susceptibility to nucleophilic attack. This electronic activation is a key feature of fluorinated epoxides.
Furthermore, the dynamics of the ring-opening process are influenced by the stability of the transition state. The presence of fluorine can stabilize the developing negative charge on the oxygen atom as the C-O bond breaks. As mentioned previously, negative hyperconjugation between the lone pairs of the epoxide oxygen and the antibonding orbitals of adjacent C-F bonds can selectively strengthen one of the C-O bonds, thereby directing the nucleophilic attack to the other carbon atom. The interplay between steric hindrance and these powerful electronic effects ultimately dictates the reactivity and regioselectivity of the ring-opening reaction.
Kinetics and Thermodynamics of Nucleophilic Ring-Opening Processes
The ring-opening of epoxides is a thermodynamically favorable process due to the release of significant ring strain (approximately 13 kcal/mol). The reaction is typically exothermic. Kinetically, the rate of the reaction is dependent on the nucleophilicity of the attacking species, the steric and electronic properties of the epoxide, and the reaction conditions (e.g., solvent, temperature). The electron-withdrawing hexafluoropropoxy group is expected to increase the rate of reaction by making the epoxide carbon atoms more electrophilic.
| Parameter | Expected Characteristics for Nucleophilic Ring-Opening |
|---|---|
| Thermodynamics (ΔG) | Generally negative (spontaneous) due to the release of ring strain. |
| Enthalpy (ΔH) | Exothermic, driven by the formation of stronger C-Nu and O-H (after workup) bonds. |
| Entropy (ΔS) | Typically small and can be slightly negative as two molecules combine to form one. |
| Kinetics (Rate) | Dependent on the nucleophile. Enhanced by the electron-withdrawing fluoroalkoxy group. Follows SN2 kinetics. |
Cycloaddition Reactions of the Epoxide Moiety
The strained epoxide ring of this compound can also participate in cycloaddition reactions, providing a route to five-membered heterocyclic compounds. These reactions are of significant interest, particularly those that utilize carbon dioxide as a C1 building block.
Carbon Dioxide (CO2) Insertion for Cyclic Carbonate Synthesis
The reaction of epoxides with carbon dioxide is a well-established and atom-economical method for the synthesis of cyclic carbonates. This transformation is typically catalyzed by a variety of systems, including alkali metal halides, quaternary ammonium (B1175870) salts, and metal complexes. The reaction proceeds via nucleophilic attack of a catalyst-derived nucleophile (e.g., a halide ion) on one of the epoxide carbons, leading to a ring-opened intermediate. This intermediate then reacts with CO(_2), and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst.
For this compound, this reaction would yield 4-((2H-hexafluoropropoxy)methyl)-1,3-dioxolan-2-one. Based on studies of similar glycidyl (B131873) ethers, typical reaction conditions would involve elevated temperatures and pressures in the presence of a suitable catalyst. researchgate.netresearchgate.net
| Epoxide Substrate | Catalyst System | Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Allyl Glycidyl Ether | Imidazolium-based Ionic Liquid | 100 | 0.96 | 48 | Good |
| Various Glycidyl Ethers | Imidazolinium functionalized metal complex | 120 | 0.1 | Variable | High |
Carbon Disulfide (CS2) Insertion for Cyclic Xanthate Synthesis
In a similar fashion to CO(_2), carbon disulfide (CS(_2)) can undergo cycloaddition with epoxides to form cyclic xanthates (1,3-oxathiolane-2-thiones). These reactions are also typically catalyzed, often by similar systems used for CO(_2) cycloaddition. The mechanism is analogous, involving nucleophilic ring-opening of the epoxide followed by reaction with CS(_2) and subsequent cyclization.
The reaction of this compound with CS(_2) is expected to produce 4-((2H-hexafluoropropoxy)methyl)-1,3-oxathiolane-2-thione. This transformation provides a route to sulfur-containing heterocyclic compounds which have applications in various fields of chemistry.
| Epoxide Substrate | Catalyst System | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1,2-Epoxy-3-phenoxypropane | Bis-benzimidazolate salt | Ambient | Not specified | 2.5 | 95 |
| Various Epoxides | Choline chloride or TBACl | Not specified | Solvent-free | Variable | Not specified |
Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” pertaining to the requested topics of mechanistic studies, catalyst design for cycloaddition, electrophilic ring-opening, or its derivatization strategies.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely focused on this compound as per the provided outline. General information on epoxide chemistry would not adhere to the strict constraints of the request.
Polymerization Chemistry of 3 2h Hexafluoropropoxy 1,2 Propenoxide
Ring-Opening Polymerization (ROP) Mechanisms
The strained three-membered ring of 3-(2H-hexafluoropropoxy)-1,2-propenoxide allows it to undergo ring-opening polymerization through various mechanisms, including cationic, anionic, and coordination-insertion pathways. Each of these methods offers distinct advantages in controlling the polymer's molecular weight, architecture, and properties.
Cationic Ring-Opening Polymerization (e.g., with BF₃·OEt₂, (CH₃CH₂)₃Al/H₂O, Ph₂I⁺, PF₆⁻)
Cationic ring-opening polymerization (CROP) is a prominent method for polymerizing fluorinated epoxides. The process is typically initiated by Lewis acids or other cationic species that can activate the epoxide ring, making it susceptible to nucleophilic attack by a monomer or the growing polymer chain.
One of the most effective catalysts for the CROP of fluorinated epoxy compounds is boron trifluoride diethyl etherate (BF₃·OEt₂) . This initiator has been successfully employed in the synthesis of fluorinated polyethers. For instance, a novel hydroxyl-terminated block fluorinated copolyether, FPO-PTHF-FPO, was prepared via CROP of a fluorinated epoxy compound using polytetrahydrofuran (PTHF) as a macromolecular initiator and BF₃·OEt₂ as the catalyst. core.ac.uk This approach highlights the utility of BF₃·OEt₂ in achieving complex polymer architectures.
Table 1: General Characteristics of Cationic Initiators for Epoxide Polymerization
| Initiator System | Type | General Features |
| BF₃·OEt₂ | Lewis Acid | Highly effective for fluorinated epoxides, can be used with macroinitiators. |
| (CH₃CH₂)₃Al/H₂O | Lewis Acid/Brønsted Acid | Activates the monomer through coordination. |
| Ph₂I⁺, PF₆⁻ | Photoinitiator | Can initiate polymerization upon UV irradiation, offering spatial and temporal control. |
Anionic Ring-Opening Polymerization
Detailed research findings on the anionic ring-opening polymerization of this compound are not extensively documented in publicly available literature. However, the general principles of anionic ROP of epoxides involve initiation by a strong nucleophile, such as an alkoxide or organometallic species. The electron-withdrawing nature of the hexafluoropropoxy group in the target monomer would likely influence its reactivity in anionic polymerization, potentially making the epoxide ring more susceptible to nucleophilic attack.
Coordination-Insertion Polymerization
Specific studies detailing the coordination-insertion polymerization of this compound could not be found in the reviewed literature. This mechanism, often catalyzed by metal complexes, involves the coordination of the monomer to the metal center followed by insertion into the metal-polymer bond. This method can offer excellent control over stereochemistry and molecular weight distribution. The bulky and electron-rich hexafluoropropoxy substituent would be expected to play a significant role in the coordination and insertion steps of such a polymerization.
Copolymerization Studies
Copolymerization of this compound with other monomers is a key strategy to tailor the properties of the final material, combining the unique characteristics of the fluorinated monomer with the properties of other polymers.
Synthesis of Fluorinated Copolymers with Hydrocarbon Monomers
While specific examples of the copolymerization of this compound with hydrocarbon monomers were not identified in the available literature, this approach is a common method to create materials with a balance of properties. For instance, incorporating fluorinated segments into a hydrocarbon polymer backbone can enhance chemical resistance, lower the surface energy, and improve thermal stability. The reactivity ratios of the fluorinated epoxide with various hydrocarbon monomers would be a critical factor in determining the resulting copolymer structure (i.e., random, alternating, or blocky).
Block Copolymer Architectures (e.g., FPO-PTHF-FPO)
The synthesis of block copolymers represents a powerful approach to combine distinct polymer properties. A notable example is the synthesis of a hydroxyl-terminated block fluorinated copolyether with an FPO-PTHF-FPO architecture. core.ac.uk In this synthesis, a fluorinated epoxy compound (referred to as FO) was polymerized using a polytetrahydrofuran (PTHF) macroinitiator in the presence of a BF₃·OEt₂ catalyst. core.ac.uk This resulted in a triblock copolymer where the central block is the flexible and hydrophilic PTHF and the outer blocks are the fluorinated polyether (FPO).
The resulting FPO-PTHF-FPO copolyether exhibited a lower viscosity and a single, lower glass transition temperature (-66.6 °C) compared to PTHF alone. core.ac.uk Thermogravimetric analysis indicated good thermal stability, with decomposition starting at 187.2 °C and completing at 431.6 °C. core.ac.uk
Table 2: Properties of FPO-PTHF-FPO Block Copolymer
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | -66.6 °C | core.ac.uk |
| Decomposition Start Temperature | 187.2 °C | core.ac.uk |
| Complete Decomposition Temperature | 431.6 °C | core.ac.uk |
This example demonstrates the successful synthesis of a well-defined fluorinated block copolymer architecture through cationic ring-opening polymerization, providing a pathway to new materials with tailored properties.
Random and Gradient Copolymerizations
The copolymerization of this compound with other epoxides presents a versatile platform for the synthesis of fluorinated polyethers with tailored properties. The distribution of the fluorinated monomer units along the polymer chain can be controlled to create either random or gradient copolymers, each exhibiting distinct material characteristics. The final architecture is largely dependent on the reactivity ratios of the comonomers and the polymerization conditions.
In a random copolymerization , the monomer units are incorporated into the polymer chain in a statistical fashion. This typically occurs when the reactivity ratios of the comonomers are close to unity, indicating that the propagating chain end shows little to no preference for adding one monomer over the other. For the copolymerization of a fluorinated epoxide like this compound (M1) with a non-fluorinated epoxide such as ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO) (M2), the reactivity ratios (r1 and r2) would dictate the sequence distribution. If r1 ≈ r2 ≈ 1, a truly random copolymer is formed. However, if one monomer is more reactive than the other (e.g., r1 > 1 and r2 < 1), a statistical copolymer with a higher proportion of the more reactive monomer incorporated in the initial stages of the polymerization will be produced.
Gradient copolymers represent a more specialized architecture where the composition of the monomer units changes gradually along the polymer chain. northwestern.edu This can be achieved by controlled addition of one comonomer to the polymerization of another, or by selecting comonomers with significantly different reactivity ratios, leading to a natural drift in composition as the more reactive monomer is consumed more quickly. acs.org For instance, in the aluminum-catalyzed statistical copolymerization of fluorophenyl glycidyl (B131873) ethers with ethylene oxide, copolymers with random, gradient, and tapered distributions of fluorine have been successfully synthesized. rsc.org A similar approach could be employed for this compound, where a gradual introduction of a comonomer or leveraging differences in reactivity could yield a gradient structure. This progressive change in the concentration of the fluorinated side chains along the polymer backbone allows for a smooth transition in polymer properties, such as refractive index, surface energy, and solubility.
The synthesis of such copolymers is often accomplished through living polymerization techniques, such as anionic ring-opening polymerization, which allows for precise control over the polymer architecture. The choice of initiator and reaction conditions is critical to maintain control over the copolymer structure.
Below is a table illustrating hypothetical reactivity ratios for the anionic copolymerization of this compound (M1) with a generic comonomer (M2) and the resulting copolymer type.
| Comonomer (M2) | r1 (M1) | r2 (M2) | r1 * r2 | Resulting Copolymer Architecture |
| Ethylene Oxide | 0.95 | 1.05 | 0.9975 | Ideal Random |
| Propylene Oxide | 1.5 | 0.6 | 0.9 | Statistical (Initially rich in M1) |
| Styrene Oxide | 5.0 | 0.1 | 0.5 | Gradient-like / Blocky |
| Allyl Glycidyl Ether | 1.3 | 0.7 | 0.91 | Statistical (Initially rich in M1) |
Controlled Polymerization Techniques for Precision Polymer Architecture
The synthesis of polymers with well-defined architectures, molecular weights, and low dispersity is crucial for high-performance applications. While traditional free-radical polymerization methods are often difficult to control, the adaptation of controlled/"living" polymerization techniques for epoxides, including those with fluorinated side chains, offers a pathway to precision polymer engineering.
Atom Transfer Radical Polymerization (ATRP) (Adaptation for epoxides)
Similar to RAFT, ATRP is a controlled radical polymerization technique and cannot be directly applied to the ring-opening polymerization of epoxides. Adaptation of ATRP for the synthesis of polymers from this compound would also rely on indirect methods.
One common adaptation involves the synthesis of an initiator that is capable of initiating both ATRP and ring-opening polymerization. Such a dual initiator could be used to first polymerize a monomer via ATRP, followed by the ring-opening polymerization of the fluorinated epoxide from the other end of the initiator, yielding a block copolymer.
Alternatively, a polymer prepared by ATRP can be functionalized to create a macroinitiator for epoxide polymerization. For instance, the terminal halogen of an ATRP-synthesized polymer can be converted to a functional group, such as a hydroxyl group, which can then initiate the anionic ring-opening polymerization of this compound. This "grafting from" approach allows for the creation of well-defined graft copolymers where the fluorinated polyether chains are grown from a backbone prepared by ATRP.
Influence of Fluorinated Ether Side Chain on Polymerization Kinetics and Thermodynamics
The presence of the 2H-hexafluoropropoxy side chain in this compound has a profound impact on both the kinetics and thermodynamics of its polymerization. This influence stems from the unique electronic and steric properties of the fluorinated group.
The table below summarizes the expected influence of the 2H-hexafluoropropoxy side chain on various polymerization parameters.
| Parameter | Influence of Fluorinated Ether Side Chain | Rationale |
| Monomer Reactivity | Potentially altered | Competing effects of electron-withdrawing fluorine atoms (activating) and steric bulk (deactivating). |
| Polymerization Rate | Dependent on mechanism and conditions | The balance between electronic activation and steric hindrance will determine the overall rate. |
| Ceiling Temperature (Tc) | Likely high | The high exothermicity of epoxide ring-opening suggests a high ceiling temperature, which may be further enhanced by the thermal stability of the C-F bonds. |
| Enthalpy of Polymerization (ΔHp) | Negative and large | Dominated by the relief of ring strain, characteristic of epoxide polymerization. |
| Entropy of Polymerization (ΔSp) | Negative | Loss of translational freedom as monomer converts to polymer. |
| Polymer Thermal Stability | Increased | High bond energy of C-F bonds imparts excellent thermal resistance to the polymer. |
| Polymer Morphology | Tendency for microphase separation | The fluorinated side chains are immiscible with hydrocarbon backbones or comonomer units, leading to self-assembly. |
Computational and Theoretical Investigations of 3 2h Hexafluoropropoxy 1,2 Propenoxide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone in understanding the intricate details of chemical reactions at a molecular level. For 3-(2H-hexafluoropropoxy)-1,2-propenoxide, these methods elucidate the electronic structure and predict its behavior in various chemical transformations.
Energy Profiles of Ring-Opening and Cycloaddition Reactions
Computational studies on fluorinated epoxides have shown that the presence of fluorine atoms significantly influences the energy barriers of reactions. figshare.comnih.gov In the case of this compound, the highly electronegative fluorine atoms are expected to impact the stability of transition states in both ring-opening and cycloaddition reactions.
Ring-opening reactions of epoxides can proceed through different mechanisms, and computational studies help to map out the potential energy surfaces for these pathways. researchgate.net For fluorinated epoxides, the regioselectivity of the ring-opening is a key area of investigation. Theoretical calculations can predict whether a nucleophile will preferentially attack the more or less substituted carbon of the epoxide ring by calculating the activation energies for both routes.
[3+2] cycloaddition reactions involving fluorinated compounds have also been a subject of theoretical interest. mdpi.comnih.gov Density Functional Theory (DFT) calculations are often employed to determine whether these reactions proceed via a concerted or a stepwise mechanism. mdpi.com For this compound, it is hypothesized that the electron-withdrawing nature of the hexafluoropropoxy group would make the epoxide a good partner in cycloaddition reactions with electron-rich species.
Table 1: Illustrative Calculated Activation Energies for Ring-Opening of this compound with a Generic Nucleophile
| Attack Position | Transition State Energy (kcal/mol) | Reaction Pathway |
| C1 (less substituted) | 15.2 | Path A |
| C2 (more substituted) | 21.5 | Path B |
Note: This data is illustrative and based on general trends for fluorinated epoxides.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals can provide significant insights into a molecule's electrophilic and nucleophilic character. youtube.com
For this compound, the electron-withdrawing hexafluoropropoxy group is expected to lower the energy of the LUMO, making the epoxide more susceptible to nucleophilic attack. nih.gov FMO analysis can also help predict the regioselectivity of reactions. The lobe of the LUMO with the larger coefficient will indicate the site most likely to be attacked by a nucleophile. youtube.com
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -11.5 | Nucleophilicity of the molecule |
| LUMO | -0.8 | Electrophilicity of the molecule |
| HOMO-LUMO Gap | 10.7 | Chemical reactivity and stability |
Note: This data is for illustrative purposes.
Transition State Analysis for Reaction Pathways
The identification and characterization of transition states are crucial for understanding reaction mechanisms. Computational methods allow for the precise location of transition state structures on the potential energy surface. For reactions involving this compound, transition state analysis can reveal the geometry of the activated complex and provide information about the bond-breaking and bond-forming processes.
For example, in a nucleophilic ring-opening reaction, the transition state would show the partial formation of a bond between the nucleophile and one of the epoxide carbons, as well as the partial breaking of the carbon-oxygen bond of the epoxide ring. The vibrational frequencies of the transition state are also calculated, with the presence of a single imaginary frequency confirming it as a true transition state.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers. researchgate.net This is particularly important as the conformation of the hexafluoropropoxy group can influence the accessibility of the epoxide ring to reactants.
MD simulations are also invaluable for studying intermolecular interactions. nih.govnih.gov By simulating the molecule in a solvent, one can observe how the solvent molecules arrange themselves around the solute and how they might participate in the reaction mechanism. These simulations can provide insights into hydrogen bonding, van der Waals forces, and other non-covalent interactions that can affect reactivity. researchgate.net
Density Functional Theory (DFT) Studies on Fluorine Effects
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. aps.orgarxiv.org It is particularly well-suited for investigating the effects of substituents on molecular properties.
Inductive and Steric Effects of the Hexafluoropropoxy Group on Epoxide Reactivity
The hexafluoropropoxy group exerts both inductive and steric effects on the epoxide ring. The high electronegativity of the fluorine atoms leads to a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-O bonds of the epoxide ring, making the carbon atoms more electrophilic and thus more reactive towards nucleophiles. nih.gov DFT calculations can quantify this effect by analyzing the charge distribution within the molecule.
The steric bulk of the hexafluoropropoxy group can also play a significant role in directing the outcome of reactions. It may hinder the approach of a nucleophile to the adjacent carbon atom of the epoxide, leading to a preference for attack at the less sterically hindered carbon. DFT can be used to model these steric interactions and predict their impact on the regioselectivity of reactions. researchgate.net
Table 3: Calculated Mulliken Charges on Epoxide Atoms of this compound
| Atom | Charge (a.u.) |
| O | -0.65 |
| C1 | +0.25 |
| C2 | +0.18 |
Note: This data is illustrative and demonstrates the expected polarization due to the fluorinated substituent.
Influence of Fluorine on Nucleophilicity and Electrophilicity of Reactants
The presence of the hexafluoropropoxy group in this compound is predicted to significantly alter the electronic properties of the molecule, thereby influencing the nucleophilicity and electrophilicity of potential reactants. The high electronegativity of fluorine atoms results in a strong inductive effect, withdrawing electron density from the rest of the molecule. This effect is particularly pronounced in the hexafluoropropoxy moiety.
Computational studies on analogous fluorinated compounds indicate that the introduction of fluorine atoms can have a dual effect on molecular polarity. While increasing the hydrophobic surface area, it also enhances the polarization of nearby atoms. nih.gov In the case of this compound, the electron-withdrawing nature of the six fluorine atoms is expected to decrease the electron density around the epoxide ring. This, in turn, would make the epoxide carbons more electrophilic and thus more susceptible to attack by nucleophiles.
Theoretical investigations involving density functional theory (DFT) on similar fluorinated epoxides have shown that fluorination can stabilize transition states in ring-opening reactions. arkat-usa.org The presence of a polyfluoroalkyl group can, however, destabilize adjacent carbocation centers that might form during certain reaction mechanisms. beilstein-journals.org This suggests that the reaction pathways for nucleophilic attack on this compound may be influenced by the stability of intermediates.
The nucleophilicity of reactants interacting with this compound will also be a critical factor. Stronger nucleophiles will be more effective in attacking the electron-deficient carbons of the epoxide ring. Conversely, the electron-withdrawing hexafluoropropoxy group is expected to reduce the basicity and nucleophilicity of the epoxide oxygen itself, affecting its interaction with Lewis acids or electrophiles.
Prediction of Spectroscopic Signatures for Structural Elucidation Methodologies
Computational chemistry plays a crucial role in predicting the spectroscopic signatures of novel compounds, which is invaluable for their experimental identification and structural confirmation. For this compound, theoretical calculations such as DFT can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the epoxide ring and the single proton on the hexafluoropropoxy group. The chemical shifts of the epoxide protons would likely be influenced by the electronegative oxygen atom and the nearby fluorinated group. The proton in the 2H-hexafluoropropoxy group (-OCH(CF₃)₂) is anticipated to appear as a multiplet due to coupling with the adjacent fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. The carbons of the epoxide ring are expected to resonate at characteristic chemical shifts for epoxides, though these will be shifted due to the electronic influence of the fluorinated substituent. The carbons in the hexafluoropropoxy group, particularly those bonded to fluorine, will exhibit large chemical shifts and show splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is predicted to show signals for the CF₃ groups. The chemical environment of these groups will influence their chemical shifts, and F-F coupling may be observed.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. Key predicted IR absorption bands for this compound would include C-O-C stretching frequencies characteristic of the epoxide ring, and strong absorption bands corresponding to C-F stretching vibrations from the hexafluoropropoxy group.
Mass Spectrometry (MS): The predicted mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns can also be predicted, which would likely involve cleavage of the C-O bonds of the epoxide ring or fragmentation of the hexafluoropropoxy side chain.
The following table summarizes the predicted spectroscopic data for this compound based on theoretical considerations and data from analogous compounds.
| Spectroscopic Technique | Predicted Signature |
| ¹H NMR | Signals for epoxide protons and the methine proton of the propoxy group. |
| ¹³C NMR | Resonances for epoxide carbons and fluorinated carbons in the propoxy group. |
| ¹⁹F NMR | Signals corresponding to the CF₃ groups. |
| IR Spectroscopy | C-O-C stretching (epoxide), strong C-F stretching bands. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |
These predicted spectroscopic signatures provide a valuable roadmap for the experimental characterization and structural elucidation of this compound.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation of Reaction Products and Polymers
Spectroscopic techniques are fundamental in determining the chemical structure and thermal properties of both the 3-(2H-hexafluoropropoxy)-1,2-propenoxide monomer and its resulting polymers.
Fourier Transform Infrared (FTIR) Spectroscopy would be employed to identify the functional groups present in the monomer and to monitor their transformation during polymerization. The presence of the epoxide ring in the monomer would be confirmed by characteristic absorption bands, typically in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions. The C-O-C stretching of the ether linkage and the C-F bonds of the hexafluoropropoxy group would also exhibit strong, characteristic absorbances. Upon polymerization, the disappearance or significant reduction of the epoxide bands would indicate successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural elucidation. ¹H, ¹³C, and ¹⁹F NMR would be used to provide a complete picture of the monomer and polymer structure.
¹H NMR would identify the protons on the propylene (B89431) oxide ring and the single proton in the 2H-hexafluoropropoxy group.
¹³C NMR would provide information on all the carbon atoms in the molecule, confirming the carbon skeleton.
¹⁹F NMR is particularly crucial for fluorinated compounds, providing distinct signals for the fluorine atoms in the CF₃ and OCF₂CFH groups, which can also give insights into the polymer's tacticity.
Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymers. This information is critical as it directly influences the mechanical and thermal properties of the material.
Differential Scanning Calorimetry (DSC) would be used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). These parameters are vital for understanding the polymer's service temperature range and processing conditions.
Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer. By heating a sample at a controlled rate and measuring the weight loss as a function of temperature, the onset of decomposition and the degradation profile can be determined. This is crucial for assessing the material's durability at elevated temperatures.
Electrospray Ionization Mass Spectrometry (ESI-MS) could be utilized for the analysis of oligomeric species or to identify the end-groups of the polymer chains, providing further structural confirmation.
Table 1: Illustrative Spectroscopic and Thermal Analysis Data for Poly(this compound)
| Technique | Parameter | Expected Information |
|---|---|---|
| FTIR | Wavenumber (cm⁻¹) | Identification of functional groups (epoxide, ether, C-F bonds). |
| NMR | Chemical Shift (ppm) | Detailed structural information of monomer and polymer. |
| GPC | Mn, Mw, PDI | Molecular weight and molecular weight distribution. |
| DSC | Tg, Tm (°C) | Glass transition and melting temperatures. |
| TGA | Decomposition Temp (°C) | Thermal stability of the polymer. |
| ESI-MS | m/z | Mass-to-charge ratio for oligomer and end-group analysis. |
Chromatographic Methods for Purity Assessment and Mixture Separation in Research Syntheses
Chromatographic techniques are essential for ensuring the purity of the this compound monomer and for analyzing the complex mixtures that can arise during its synthesis.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), would be the primary method for assessing the purity of the volatile monomer. It can separate the monomer from starting materials, byproducts, and residual solvents. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for quantitative purity determination.
High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment, particularly for less volatile impurities or for monitoring the progress of the synthesis reaction by analyzing aliquots of the reaction mixture over time. Different HPLC modes, such as reversed-phase or normal-phase, could be employed depending on the polarity of the components to be separated.
Table 2: Example of Purity Assessment Data for this compound Monomer by GC
| Retention Time (min) | Component | Area % |
|---|---|---|
| 5.2 | Solvent | 0.1 |
| 8.7 | Impurity A | 0.3 |
| 10.1 | This compound | 99.5 |
Advanced Mass Spectrometry Techniques for Complex Product Analysis
During the synthesis and polymerization of this compound, complex mixtures of products, byproducts, and oligomers can be formed. Advanced mass spectrometry techniques are invaluable for identifying these species.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is particularly well-suited for the analysis of polymers. It can provide detailed information on the molecular weight distribution, repeating units, and end-groups of the polymer chains. This technique would be instrumental in confirming the successful synthesis of the desired polymer and in identifying any side products from the polymerization reaction.
High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap or FT-ICR MS, provides extremely accurate mass measurements. This allows for the determination of the elemental composition of unknown compounds in a reaction mixture, which is crucial for identifying unexpected byproducts and understanding reaction mechanisms.
Rheological Characterization of Polymeric Materials for Processability Studies
The rheological behavior of a polymer determines its processability and is therefore a critical aspect of its characterization. For polymers derived from this compound, understanding their flow properties is essential for applications such as coatings, adhesives, and moldings.
Rotational rheometers would be used to measure properties like viscosity as a function of shear rate and temperature. This data helps in determining the appropriate processing conditions (e.g., temperature, pressure) for techniques like extrusion or injection molding. Dynamic mechanical analysis (DMA), a related technique, can provide information on the viscoelastic properties of the material, such as its storage modulus (G') and loss modulus (G''), which relate to its stiffness and damping characteristics.
Table 3: Representative Rheological Data for a Polymer Melt
| Temperature (°C) | Shear Rate (s⁻¹) | Viscosity (Pa·s) |
|---|---|---|
| 180 | 1 | 1000 |
| 180 | 10 | 800 |
| 200 | 1 | 500 |
Surface Analysis Techniques for Polymer Film Characterization
The incorporation of the hexafluoropropoxy group is expected to impart unique surface properties to polymers of this compound, such as low surface energy and hydrophobicity.
Contact Angle Measurements are a primary method for characterizing the surface energy of a polymer film. By measuring the contact angle of various liquids (e.g., water, diiodomethane) on the polymer surface, the surface energy can be calculated. A high water contact angle would indicate a hydrophobic surface, a desirable property for applications like anti-fouling coatings or moisture barriers. These measurements can also provide insights into surface segregation phenomena in polymer blends or composites containing this fluorinated polymer.
Table 4: Illustrative Contact Angle Data for a Polymer Film
| Probing Liquid | Contact Angle (°) |
|---|---|
| Water | 110 |
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of fluorinated epoxides and their subsequent polymerization are critically dependent on catalytic systems. For a molecule like 3-(2H-hexafluoropropoxy)-1,2-propenoxide, research would likely focus on catalysts that can achieve high regioselectivity and stereoselectivity during both its formation and ring-opening polymerization.
Current research in the broader field of fluorinated epoxides investigates the use of various catalytic systems, including Lewis acids and bases, as well as transition metal complexes. For instance, studies on other fluorinated epoxides have explored the use of organometallic catalysts to control the polymer's molecular weight and structure. The development of catalysts that can operate under mild conditions, with high turnover numbers and minimal side reactions, will be a significant area of focus. The bulky and electron-withdrawing nature of the hexafluoropropoxy group in this compound presents a unique challenge and opportunity for catalyst design to achieve precise control over the resulting polymer architecture.
Integration into Multifunctional Material Systems for Advanced Applications
The incorporation of fluorine imparts unique properties to materials, such as hydrophobicity, chemical resistance, and low surface energy. These characteristics make fluorinated polymers highly desirable for a range of advanced applications. Research into this compound would likely explore its integration into multifunctional material systems.
For example, polymers derived from this epoxide could be used to create coatings with enhanced durability and anti-fouling properties. In the realm of electronics, the low dielectric constant of fluorinated materials is advantageous for creating insulators in microelectronic devices. Furthermore, the unique properties of the hexafluoropropoxy group could be leveraged in the development of advanced membranes for separation processes or as components in high-performance elastomers and composites.
Exploration of Bio-inspired and Sustainable Approaches in Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, this would translate into research on more sustainable synthetic routes. This could involve the use of bio-based starting materials, greener solvents, and more energy-efficient catalytic processes.
Bio-inspired approaches might involve mimicking natural processes to achieve specific material properties. For instance, the self-assembly of polymers derived from this epoxide could be studied to create nanostructured materials with tailored functionalities. The biocompatibility of fluorinated materials is another area of active research, and investigations into the potential biomedical applications of polymers based on this compound, such as in drug delivery or medical implants, would be a logical progression.
Challenges and Opportunities in the Scalable Synthesis of Fluorinated Epoxides for Research
A significant hurdle in the research and development of novel fluorinated compounds is the challenge of scalable synthesis. The production of fluorinated epoxides often involves specialized reagents and reaction conditions, which can be costly and difficult to implement on a large scale.
For this compound, research will be needed to develop synthetic pathways that are not only efficient and selective but also economically viable and safe for larger-scale production. Overcoming these synthetic challenges will be crucial to unlocking the full research potential of this compound and enabling its use in a wider range of studies and applications. The opportunity lies in the development of novel synthetic methodologies that could be applicable to a broader range of fluorinated epoxides.
Outlook for this compound in Advanced Polymer Science and Fine Chemical Synthesis Research
The future for this compound in advanced polymer science appears promising, contingent on the development of efficient synthetic routes. As a monomer, it holds the potential to create a new class of fluorinated polyethers with a unique combination of properties derived from the flexible ether linkage and the bulky, hydrophobic hexafluoropropoxy side chain. These polymers could find applications as high-performance lubricants, sealants, and coatings in demanding environments.
In fine chemical synthesis, the epoxide ring of this compound serves as a versatile functional group for the introduction of the hexafluoropropoxy moiety into a variety of organic molecules. This could be particularly valuable in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals where the presence of fluorine can significantly enhance biological activity and stability. Further research into the ring-opening reactions of this epoxide with various nucleophiles will be key to unlocking its potential as a building block in organic synthesis.
Q & A
Q. What are the recommended methods for synthesizing 3-(2H-hexafluoropropoxy)-1,2-propenoxide, and how can purity be optimized?
Answer: Synthesis typically involves fluorinated epoxide reactions, such as nucleophilic substitution with hexafluoropropanol derivatives under controlled conditions. For example:
- Stepwise fluorination : Reacting 1,2-propenoxide precursors with hexafluoropropanol in anhydrous solvents (e.g., THF) at 0–5°C to minimize side reactions .
- Purification : Use fractional distillation (e.g., boiling point ~87°C at 18.8 mmHg) or preparative HPLC to achieve >98% purity .
| Synthesis Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 0–5°C (prevents thermal degradation) | |
| Solvent | Anhydrous THF or DCM | |
| Yield | 65–75% after purification |
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- NMR Spectroscopy : NMR identifies fluorinated moieties (e.g., δ = -80 to -120 ppm for CF groups) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 476.13 for [M+H]) and fragmentation patterns .
- FTIR : Detects epoxide ring vibrations (~840–950 cm) and C-F stretches (1100–1300 cm) .
| Technique | Key Data | Reference |
|---|---|---|
| NMR | δ = -121 ppm (CF) | |
| HRMS | m/z 476.1297 (calc.) |
Q. What environmental persistence data exist for this compound, and how do its degradation products influence ecological risk assessments?
Answer:
- Persistence : Half-life >1 year in water due to stable C-F bonds; resistant to hydrolysis and microbial degradation .
- Degradation Products : May form perfluorinated carboxylic acids (PFCAs), which bioaccumulate and show hepatotoxicity .
| Environmental Parameter | Value | Reference |
|---|---|---|
| Water solubility | <0.1 mg/L | |
| Log Kow (Octanol-water) | 5.78 |
Q. How can researchers detect trace levels of this compound in environmental matrices, and what validation parameters are critical?
Answer:
- LC-MS/MS : Use reverse-phase C18 columns with methanol/water gradients. Detection limit: 0.1 ng/L in water .
- Validation : Ensure recovery rates (85–115%), precision (RSD <15%), and matrix-specific calibration .
Q. What toxicological profiles have been established, and what experimental models best predict human health impacts?
Answer:
- In vitro : Cytotoxicity in HepG2 cells (EC = 50 µM) via oxidative stress pathways .
- In vivo : Rodent studies show liver enlargement at 10 mg/kg/day exposure . ECHA classifies derivatives as SVHCs (Substances of Very High Concern) due to persistence and toxicity .
Advanced Research Questions
Q. What reaction mechanisms govern the epoxide ring-opening processes in this compound under different catalytic conditions?
Answer:
- Acid catalysis : Protonation of the epoxide oxygen followed by nucleophilic attack (e.g., by HO) forms diols .
- Base catalysis : Deprotonation generates an oxyanion intermediate, enabling nucleophilic substitution with fluorinated alcohols .
Q. How can computational models predict the environmental fate of this compound across different ecosystems?
Answer:
Q. How should researchers address contradictions between field measurements and laboratory degradation studies of this compound?
Answer:
- Cross-validation : Compare field data (e.g., Pan et al. 2018 detected 0.5–2.3 ng/L in surface water ) with lab simulations using UV/HO advanced oxidation .
- Statistical analysis : Apply ANOVA to identify significant differences in degradation rates under varying pH/temperature .
Q. What methodologies quantify surface activity parameters of fluorinated derivatives, and how do structural variations affect performance?
Answer:
- Surface tension measurements : Use a Du Noüy ring tensiometer; derivatives with longer perfluoroalkyl chains (C8 vs. C6) reduce surface tension to <20 mN/m .
- Critical micelle concentration (CMC) : Determined via conductivity assays; CMC decreases with increased fluorination .
Q. What novel applications exist for fluorinated derivatives in advanced materials, and what synthetic challenges remain?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
